

(E)-Methyl 4-chloro-3-methoxybut-2-enoate CAS number

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Compound of Interest

Compound Name: (E)-Methyl 4-chloro-3-methoxybut-2-enoate

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An In-depth Technical Guide: **(E)-Methyl 4-chloro-3-methoxybut-2-enoate**

Topic: **(E)-Methyl 4-chloro-3-methoxybut-2-enoate** CAS Number: 110104-60-4

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(E)-Methyl 4-chloro-3-methoxybut-2-enoate, identified by CAS number 110104-60-4, is a functionalized organic molecule with significant potential as a versatile building block in complex organic synthesis.^[1] Its structure incorporates several reactive moieties—an α,β -unsaturated ester, an enol ether, and a primary chloride—making it a valuable precursor for constructing diverse molecular architectures. This guide provides a senior application scientist's perspective on its synthesis, characterization, and synthetic utility, emphasizing the mechanistic rationale behind the experimental protocols and its potential applications in the development of novel chemical entities.

Core Compound Identification and Properties

A precise understanding of a compound's identity and physicochemical properties is the foundation of its effective application in research and development.

Nomenclature and Chemical Identifiers

- Systematic IUPAC Name: methyl (E)-4-chloro-3-methoxybut-2-enoate.[2]
- CAS Number: 110104-60-4.[1][3][4][5][6]
- Molecular Formula: C₆H₉ClO₃.[1][3][5]
- Molecular Weight: 164.59 g/mol .[1][3][4][5]
- InChIKey: JNYMRXDQVPIONI-HWKANZROSA-N.[2][7]
- SMILES: COC(=O)C=C(CCl)OC.[5]

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions. The data presented below has been aggregated from multiple chemical suppliers and databases.

Property	Value	Source(s)
Appearance	Clear yellow liquid after melting; White to light yellow powder to lump.	[1][3][4]
Melting Point	25 °C	[1][3]
Boiling Point	95-97 °C @ 15-20 mmHg	[1][3][8]
Density	1.21 g/mL at 25 °C	[1][3]
Refractive Index	1.483 - 1.485	[1][3]
Water Solubility	Insoluble	[1][3]

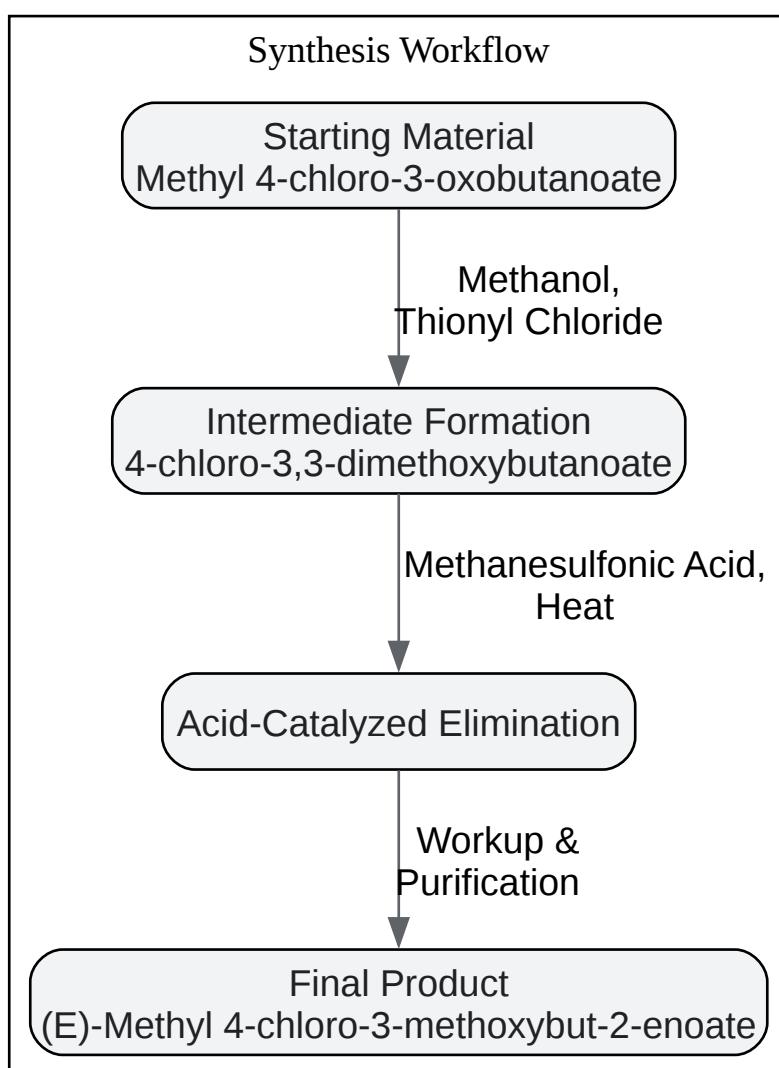
Synthesis and Mechanistic Insights

The synthesis of **(E)-Methyl 4-chloro-3-methoxybut-2-enoate** is a multi-step process that begins with a readily available β -keto ester, Methyl 4-chloro-3-oxobutanoate (CAS: 32807-28-6).[8][9] This strategic choice is crucial, as β -keto esters are foundational synthons in organic chemistry, offering versatile reactivity at their α -carbon and keto-carbonyl positions.[10][11]

Strategic Rationale: From β -Keto Ester to Enol Ether

The core transformation involves converting the ketone functional group of Methyl 4-chloro-3-oxobutanoate into a specific geometric isomer of a methyl enol ether. This is not a trivial step; it requires masking the ketone, introducing the methoxy group, and then selectively eliminating to form the desired (E)-alkene. The chosen synthetic route elegantly accomplishes this via an intermediate protection/elimination sequence.^[8]

The diagram below outlines the conceptual workflow for this synthesis.



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Caption: High-level overview of the synthetic strategy.

Detailed Synthesis Protocol

This protocol is adapted from established procedures and includes explanations for key steps to ensure reproducibility and understanding.[\[8\]](#)

Materials:

- 4-chloroacetoacetyl chloride (as a 35% solution in methylene chloride)
- Methanol (anhydrous)
- Thionyl chloride
- Methanesulfonic acid
- Toluene
- Aqueous HCl (16%), Aqueous NaOH (10%), Aqueous NaCl (10%)

Procedure:

- **Intermediate Formation:**
 - Cool 206.6 g of a 35% mixture of 4-chloroacetoacetyl chloride in methylene chloride to -10°C under a nitrogen atmosphere. **Causality:** The low temperature controls the highly exothermic reaction between the acid chloride and methanol, preventing side reactions.
 - Slowly add 102.4 g of methanol over 30 minutes.
 - Subsequently, add 83.3 g of thionyl chloride over 30 minutes. **Expertise:** Thionyl chloride reacts with excess methanol to form dimethyl sulfite in situ. This acts as a dehydrating agent, driving the formation of the dimethyl ketal (intermediate) from the ketone.
 - Allow the solution to warm to room temperature and stir for 3 hours.
 - Distill off excess methanol and methylene chloride under reduced pressure. The residue is crude methyl 4-chloro-3,3-dimethoxybutanoate.
- **Elimination and Product Formation:**

- To the crude intermediate, add 0.21 g of methanesulfonic acid. Causality: Methanesulfonic acid is a strong, non-volatile acid catalyst that protonates one of the methoxy groups, turning it into a good leaving group (methanol).
 - Heat the mixture to 125-130°C at a pressure of 100 mbar. Expertise: The combination of heat and reduced pressure facilitates the E1-like elimination of methanol and drives the reaction to completion by removing the methanol byproduct via distillation.
 - The crude residue is **(E)-Methyl 4-chloro-3-methoxybut-2-enoate**.
- Workup and Purification:
 - Dissolve the crude product in 120 mL of toluene.
 - Wash the organic phase sequentially with:
 - 69.8 g of 16% aqueous HCl (removes acid catalyst and any basic impurities).
 - 32.1 g of 10% aqueous NaCl (initial brine wash).
 - 134 g of 10% aqueous NaOH (removes any acidic byproducts).
 - 32.1 g of 10% aqueous NaCl (final brine wash to remove residual NaOH).
 - Evaporate the toluene under reduced pressure.
 - Distill the final residue at 95-97°C and 20 mbar to yield the pure product.^[8] A yield of approximately 80% with >99% purity can be expected.^[8]

Spectroscopic Characterization and Validation

Confirming the structural integrity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system for characterization. While public databases lack full, experimentally-verified spectra, the expected data can be reliably predicted based on the molecule's structure.^{[7][12]}

Predicted Spectroscopic Signature

Technique	Feature	Predicted Chemical Shift / Frequency	Rationale
¹ H NMR	-OCH ₃ (ester)	~3.7 ppm (s, 3H)	Typical shift for a methyl ester.
-OCH ₃ (enol ether)	~3.9 ppm (s, 3H)	Deshielded relative to the ester methyl due to the enol ether system.	
-CH=	~5.5 ppm (s, 1H)	Vinyl proton in an α,β -unsaturated system.	
-CH ₂ Cl	~4.2 ppm (s, 2H)	Protons adjacent to a chlorine atom and the enol ether double bond.	
¹³ C NMR	C=O (ester)	~166 ppm	Characteristic chemical shift for an ester carbonyl.
=C-OMe	~160 ppm	Olefinic carbon attached to an oxygen atom (deshielded).	
=CH-	~98 ppm	Olefinic carbon attached to a proton (shielded by the adjacent C-O).	
-CH ₂ Cl	~45 ppm	Carbon atom attached to chlorine.	
Ester & Enol -OCH ₃	~51 ppm & ~58 ppm	Two distinct signals for the non-equivalent methyl carbons.	
FTIR	C=O Stretch (ester)	~1720 cm ⁻¹	Strong, sharp absorption typical for

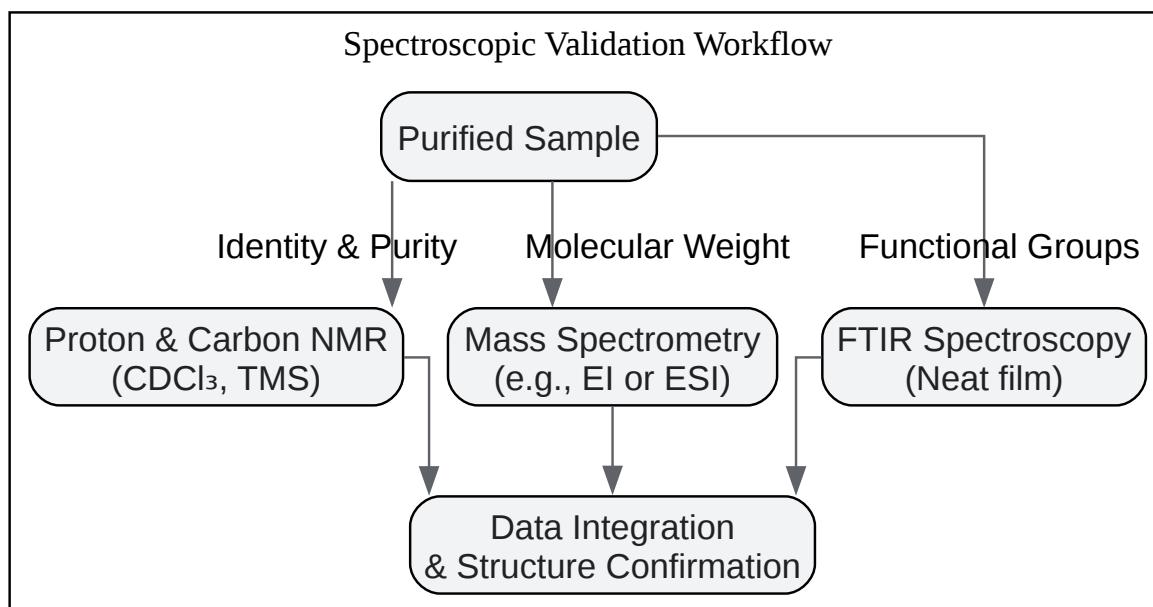
an α,β -unsaturated ester.

C=C Stretch	$\sim 1640\text{ cm}^{-1}$	Absorption for the carbon-carbon double bond.
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C-O Stretch	$\sim 1250\text{-}1100\text{ cm}^{-1}$	Strong absorptions for the ester and enol ether C-O bonds.
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Standard Protocol for Spectroscopic Analysis

The following workflow ensures a comprehensive and verifiable characterization of the final product.



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Caption: A standard workflow for structural confirmation.

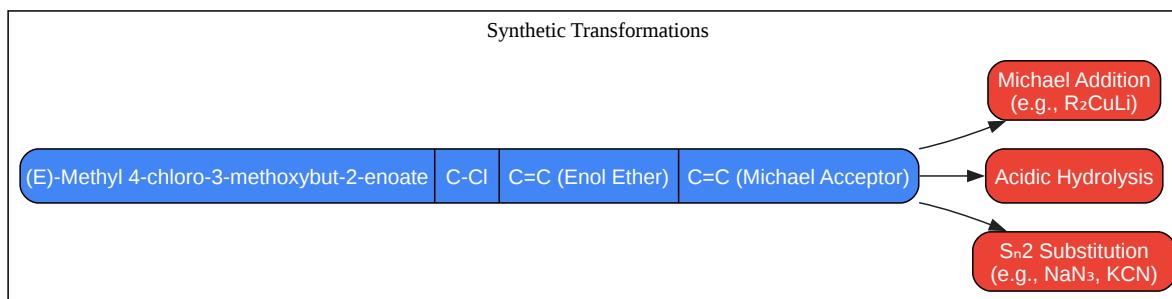
Reactivity and Potential in Drug Development

The synthetic value of **(E)-Methyl 4-chloro-3-methoxybut-2-enoate** lies in the orthogonal reactivity of its functional groups. This allows for selective transformations, making it a powerful intermediate.

Analysis of Functional Group Reactivity

- α,β -Unsaturated Ester: This system is a classic Michael acceptor, susceptible to conjugate addition by soft nucleophiles at the β -position.
- Enol Ether: The enol ether is sensitive to acidic conditions, which can hydrolyze it back to the corresponding β -keto ester. This duality allows it to act as either a protected ketone or a reactive alkene.
- Chloromethyl Group: The C-Cl bond is susceptible to nucleophilic substitution (S_N2 reaction), allowing for the introduction of a wide array of functional groups (e.g., azides, cyanides, amines, thiols).

The diagram below illustrates these key reactive sites and potential transformations.



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Caption: Key reactive sites and potential synthetic routes.

Application as a Pharmaceutical Building Block

While direct applications of this specific molecule in drug synthesis are not widely documented, its structural motifs are highly relevant. The related precursor, ethyl 4-chloro-3-oxobutanoate, can be enantioselectively reduced to furnish chiral 4-chloro-3-hydroxybutanoates.[\[13\]](#) These chiral alcohols are critical intermediates for synthesizing important pharmaceuticals, including L-carnitine and HMG-CoA reductase inhibitors (statins).[\[13\]](#)

By analogy, **(E)-Methyl 4-chloro-3-methoxybut-2-enoate** can be envisioned as a stable, versatile precursor to similar high-value intermediates. For instance, nucleophilic displacement of the chloride followed by hydrolysis of the enol ether and reduction of the ketone would provide access to a diverse library of substituted γ -hydroxy esters, which are common structural units in natural products and pharmaceuticals.

Safety and Handling

As with any reactive chemical, proper safety protocols are essential. Aggregated GHS information indicates that this compound poses significant hazards.[\[2\]](#)

Hazard Class	Code	Description	Source
Skin Corrosion	H314	Causes severe skin burns and eye damage.	[2] [3]
Eye Damage	H318	Causes serious eye damage.	[2]
Acute Toxicity (Oral)	H302	Harmful if swallowed.	[2]

Handling Recommendations:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Keep in a tightly sealed container in a dry, dark place at room temperature.[\[3\]](#)

Conclusion

(E)-Methyl 4-chloro-3-methoxybut-2-enoate (CAS: 110104-60-4) is more than just a chemical with a CAS number; it is a highly functionalized and synthetically promising building block. Its well-defined synthesis from an inexpensive β -keto ester precursor, combined with the orthogonal reactivity of its functional groups, makes it an attractive tool for medicinal chemists and process developers. Understanding the causality behind its synthesis and its potential reaction pathways empowers researchers to leverage its full potential in the design and construction of complex, high-value molecules for the pharmaceutical and agrochemical industries.

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